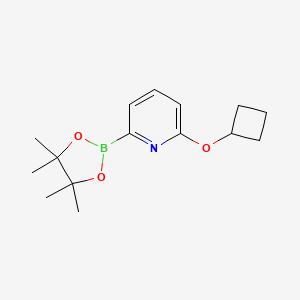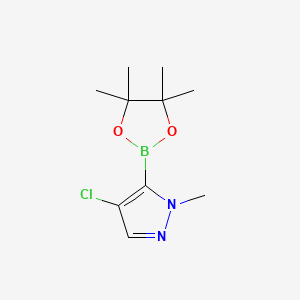
2',3',5'-Tri-O-benzoyl-4'-C-fluoroadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2',3',5'-Tri-O-benzoyl-4'-C-fluoroadenosine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a purine base, a fluorinated oxolane ring, and multiple benzoate groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2',3',5'-Tri-O-benzoyl-4'-C-fluoroadenosine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxolane ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.
Introduction of the fluorine atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of the purine base: The purine base is introduced through a nucleophilic substitution reaction.
Benzoate esterification: The final step involves the esterification of the hydroxyl groups with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2',3',5'-Tri-O-benzoyl-4'-C-fluoroadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the benzoate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives or benzoate esters.
Scientific Research Applications
2',3',5'-Tri-O-benzoyl-4'-C-fluoroadenosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in biochemical assays.
Medicine: Investigated for its antiviral and anticancer properties due to its structural similarity to nucleotides.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2',3',5'-Tri-O-benzoyl-4'-C-fluoroadenosine involves its interaction with molecular targets such as enzymes and receptors. The compound can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide]
- 2-aminooxyethyl-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl]-methyl-sulfonium
Uniqueness
2',3',5'-Tri-O-benzoyl-4'-C-fluoroadenosine is unique due to the presence of the fluorine atom and the dibenzoyloxy groups, which can enhance its stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24FN5O7/c32-31(16-41-28(38)19-10-4-1-5-11-19)24(43-30(40)21-14-8-3-9-15-21)23(42-29(39)20-12-6-2-7-13-20)27(44-31)37-18-36-22-25(33)34-17-35-26(22)37/h1-15,17-18,23-24,27H,16H2,(H2,33,34,35)/t23-,24+,27-,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWGCWSOBIIKSR-GSBWNNRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2(C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24FN5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B580437.png)








![5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B580454.png)
![tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B580455.png)

![2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide](/img/structure/B580457.png)

